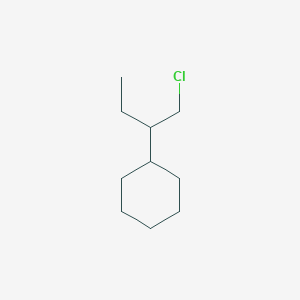

(1-Chlorobutan-2-YL)cyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Chlorobutan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 1-chlorobutan-2-yl group, making it a unique derivative of cyclohexane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorobutan-2-YL)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexane with 1-chlorobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the reaction. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1-Chlorobutan-2-YL)cyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Elimination: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation: The cyclohexane ring can be oxidized to form cyclohexanone or cyclohexanol.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Elimination: Potassium tert-butoxide in tert-butanol under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of butan-2-ylcyclohexane derivatives.

Elimination: Formation of but-1-ene or but-2-ene.

Oxidation: Formation of cyclohexanone or cyclohexanol.

Scientific Research Applications

(1-Chlorobutan-2-YL)cyclohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Chlorobutan-2-YL)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the 1-chlorobutan-2-yl group.

Comparison with Similar Compounds

Similar Compounds

Cyclohexane: A simple cycloalkane with no substituents.

1-Chlorobutane: A linear alkyl halide with a chlorine substituent.

Cyclohexyl chloride: A cyclohexane ring with a chlorine substituent.

Uniqueness

(1-Chlorobutan-2-YL)cyclohexane is unique due to the presence of both a cyclohexane ring and a 1-chlorobutan-2-yl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and elimination reactions compared to cyclohexane or 1-chlorobutane alone. The compound’s structure also allows for diverse applications in various fields of research and industry.

Biological Activity

Molecular Characteristics

- IUPAC Name : (1-Chlorobutan-2-yl)cyclohexane

- Molecular Formula : C10H17Cl

- Molecular Weight : 174.69 g/mol

- Appearance : Colorless liquid

Structural Representation

The structure of this compound consists of a cyclohexane ring with a butyl group substituted at one position, where the butyl group contains a chlorine atom. This configuration influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom. In these reactions, the chlorine can be replaced by nucleophiles, leading to the formation of various derivatives with potentially different biological activities.

Potential Biological Interactions

- Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor or modulator. This interaction can alter metabolic pathways, which is crucial for drug design.

- Receptor Binding : Similar compounds have shown affinity for certain receptors, suggesting that this compound might influence receptor-mediated signaling pathways.

Research Findings

Recent studies have investigated the pharmacological potential of halogenated compounds, including this compound. Here are some notable findings:

- Antimicrobial Activity : Some derivatives of chlorinated hydrocarbons exhibit antimicrobial properties, suggesting that this compound could be evaluated for similar effects against bacterial strains .

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that halogenated compounds can induce apoptosis in cancer cell lines, warranting further investigation into their potential as anticancer agents .

Case Studies

Several case studies highlight the application of this compound in drug development:

- A study focused on synthesizing derivatives for enhanced biological activity found that modifications to the butyl group significantly impacted the compound's ability to inhibit specific enzyme targets involved in cancer progression.

- Another research effort explored the use of this compound as a precursor in synthesizing more complex molecules with targeted biological activities, demonstrating its utility in medicinal chemistry .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects.

Industrial Use

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes, including polymer synthesis and material science.

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

1-chlorobutan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |

InChI Key |

UAPRJXCRSFZGGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.